2-(furan-2-yl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-yl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of fused pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furan ring, a phenethyl group, and a chromeno-pyrimidine core, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of the compound 2-(furan-2-yl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as SMR000047594, is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage .
Mode of Action
The compound acts as an inhibitor of PARP-1 . It compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The presence of the pyrano[2,3-d]pyrimidine-2,4-dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition disrupts the DNA repair process, leading to genomic dysfunction and ultimately cell death .
Result of Action
The inhibition of PARP-1 by the compound leads to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions. One common method involves the condensation of 4-hydroxy-2H-chromen-2-one with furan-2-carbaldehyde and urea or thiourea under specific conditions. This reaction is often carried out in the presence of a catalyst such as 1-ethyl-3-methylimidazolium acetate at temperatures between 65-70°C for 90-120 minutes . Another method involves the use of green chemistry principles, utilizing L-proline as a catalyst in an environmentally friendly medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the furan or chromeno-pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(furan-2-yl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their PARP-1 inhibitory activity.
Furo[2,3-d]pyrimidine derivatives: Known for their protein kinase inhibitory properties and potential anticancer activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities, including anticancer properties.
Uniqueness
2-(furan-2-yl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific combination of a furan ring, phenethyl group, and chromeno-pyrimidine core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(furan-2-yl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c26-20-16-9-4-5-10-17(16)29-22-19(20)23(27)25(13-12-15-7-2-1-3-8-15)21(24-22)18-11-6-14-28-18/h1-11,14H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYNHXOAHZTAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.